Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSANNSCSHVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(3-piperazin-1-ylcyclopentyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the tert-butyl group from the carbamate.
Basic Conditions: Sodium hydroxide can be used to hydrolyze the carbamate group.
Major Products Formed
The major products formed from the reactions of this compound include the corresponding amine and carbon dioxide when the carbamate group is hydrolyzed .
Scientific Research Applications
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. The molecular targets and pathways involved depend on the specific application of the compound. For example, in peptide synthesis, the carbamate group protects the amine from unwanted reactions until it is selectively removed .
Comparison with Similar Compounds
Cyclopentane-Based Carbamates with Hydroxyl Substituents
Key Differences :
- Hydroxyl-substituted analogs (e.g., 1290191-64-8) prioritize hydrogen bonding but lack the basicity of piperazine, limiting their utility in targeting receptors requiring nitrogen-rich interactions.
- The piperazinyl group in the target compound enhances solubility in physiological conditions, a critical factor for blood-brain barrier penetration .
Piperidine and Bicyclic Carbamates
Key Differences :
Piperazine Derivatives and Azabicyclo Systems
Key Differences :
- Azabicyclo systems (e.g., 1932203-04-7) impose steric constraints, favoring selective receptor binding but complicating synthesis.
- The target compound’s monocyclic structure allows easier functionalization and scalability in industrial settings .
Research Findings and Trends
- Stereochemical Impact : Stereospecific analogs (e.g., 1290191-64-8) demonstrate the importance of chirality in bioavailability, a factor less explored in the target compound’s current applications .
- Fluorine vs. Piperazine : Fluorinated derivatives (e.g., 1052713-47-9) show superior metabolic stability, while piperazine-containing compounds (e.g., the target) excel in solubility and CNS penetration .
- Bicyclic vs. Monocyclic: Bicyclic systems (e.g., 880545-32-4) are favored in protease inhibition, whereas monocyclic analogs like the target compound are more adaptable for diverse targets .
Biological Activity
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C_{13}H_{22}N_{2}O_{2}
- CAS Number : 1784620-11-6
The compound features a tert-butyl group, a piperazine moiety, and a cyclopentyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in disease pathways. The compound may exert inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression .
Biological Activity
Research indicates that this compound exhibits potential antitumor and anti-inflammatory activities.
Antitumor Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by downregulating cyclin E expression, which is associated with poor prognosis in cancer patients .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect has been observed in cell culture models where it reduced the levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Studies
-
Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and 20 µM after 48 hours, with IC50 values determined through dose-response curves.
Concentration (µM) Cell Viability (%) 0 100 10 70 20 40 -
Inflammation Model : In a murine model of inflammation induced by LPS (lipopolysaccharide), treatment with the compound at doses of 5 mg/kg reduced paw swelling significantly compared to the control group.
Treatment Group Paw Swelling (mm) Control 8.5 Tert-butyl Carbamate 4.0
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and potency. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved efficacy against specific targets.
Q & A
Basic Research Questions
What are the recommended synthetic routes for Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via carbamate coupling reactions. A common approach involves condensing tert-butyl carbamate derivatives with substituted piperazine intermediates using coupling reagents like EDCI/HOBt, as seen in analogous carbamate syntheses . Optimization includes:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity balance.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
Yield improvements (60–80%) are achieved by stoichiometric excess (1.2–1.5 eq) of the piperazine precursor.
What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : and NMR confirm regiochemistry and purity. For example, the tert-butyl group shows a singlet at ~1.4 ppm () and 28 ppm () .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 297.21).
- X-ray crystallography : Resolves stereochemistry; SHELXL refinement is recommended for high-resolution data .
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water, 70:30).
Advanced Research Questions
How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
Contradictions often arise from disordered piperazine rings or tert-butyl rotamers. Strategies include:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .
- Enantiomorph polarity determination : Apply Flack’s parameter instead of Rogers’ to avoid false chirality assignments in near-centrosymmetric structures .
- DFT calculations : Compare experimental and computed bond lengths/angles (e.g., C-N bond in carbamate: ~1.34 Å).
How do stereochemical variations (e.g., cis vs. trans isomers) impact biological activity?
Answer:
Stereochemistry significantly affects receptor binding. For example:
- cis-3-piperazinylcyclopentyl derivatives show higher affinity for serotonin receptors (5-HT) due to optimal spatial alignment .
- trans isomers may exhibit reduced activity but improved metabolic stability.
Methodology : - Chiral HPLC : Separate isomers using a Chiralpak AD-H column (heptane/ethanol, 85:15).
- Docking studies : AutoDock Vina to model interactions with receptor pockets (e.g., PDB: 7E2Z).
What strategies mitigate nitro-group reduction side reactions during piperazine functionalization?
Answer:
Nitro groups in intermediates (e.g., 3-nitrobenzyl derivatives) can undergo unintended reduction. Mitigation includes:
- Protecting groups : Temporarily replace nitro with Boc-protected amines .
- Catalytic hydrogenation control : Use Pd/C (10% wt) under 30 psi H, monitoring by TLC to halt at the amine stage.
- Alternative reagents : Employ Zn/NHCl for selective reduction in aqueous ethanol .
How can enantiomeric excess (ee) be quantified for chiral derivatives of this compound?
Answer:
- Circular Dichroism (CD) : Measure Cotton effects at 220–260 nm for carbamate moieties.
- Mosher’s method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze NMR shifts .
- Chiral shift reagents : Eu(hfc) induces distinct splitting in NMR for enantiomers .
Data Contradiction Analysis
How should researchers address discrepancies in biological assay results across studies?
Answer:
Discrepancies often stem from assay conditions or impurity profiles. Resolve by:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for GPCR assays) and buffer systems (pH 7.4 PBS).
- Dose-response curves : Compare EC values across studies; outliers suggest impurity interference.
- Meta-analysis : Pool data from ≥3 independent studies (e.g., RevMan software) to identify trends .
Methodological Tables
Table 1: Comparison of Crystallographic Refinement Tools
| Parameter | SHELXL | Phenix |
|---|---|---|
| Twin refinement | Yes (TWIN/BASF) | Limited support |
| Enantiomer handling | Flack | Automated |
| Speed | Moderate | Fast |
| Macromolecules | High-resolution only | Broad applicability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
